1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL
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Overview
Description
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL is a chemical compound that belongs to the class of pyrrolopyridines It is characterized by the presence of a tosyl group attached to the nitrogen atom of the pyrrolo[3,2-B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL typically involves the following steps:
Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through various cyclization reactions involving suitable precursors.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolo[3,2-B]pyridine core with tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction may produce a de-tosylated pyrrolo[3,2-B]pyridine.
Scientific Research Applications
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-5-OL: A similar compound without the tosyl group, used in the synthesis of VEGFR-2 inhibitors.
1-Tosyl-1H-pyrrolo[2,3-B]pyridin-3-ylboronic acid: Another derivative with a boronic acid group, used in various chemical reactions.
Uniqueness
1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where the tosyl group plays a crucial role.
Properties
Molecular Formula |
C14H12N2O3S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4H-pyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)20(18,19)16-9-8-12-13(16)6-7-14(17)15-12/h2-9H,1H3,(H,15,17) |
InChI Key |
RPNANOFCJNRGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=O)N3 |
Origin of Product |
United States |
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